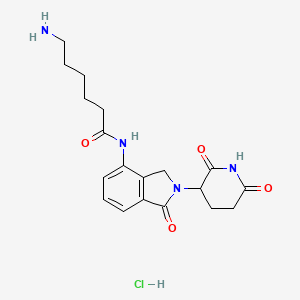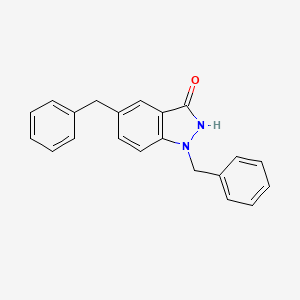
1,5-Dibenzyl-1H-indazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibenzyl-1H-indazol-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine can lead to the formation of indazole derivatives . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized synthetic schemes to ensure high yields and minimal byproduct formation. These methods may include the use of metal-catalyzed reactions, reductive cyclization reactions, and solvent-free conditions to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dibenzyl-1H-indazol-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .
Applications De Recherche Scientifique
1,5-Dibenzyl-1H-indazol-3-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,5-Dibenzyl-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, some indazole compounds act as inhibitors of cyclo-oxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact molecular targets and pathways for this compound may vary depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-3-hydroxy-1H-indazole: This compound shares a similar indazole core structure and exhibits similar biological activities.
1H-indazol-3-ol:
[(1-phenyl-1H-indazol-4-yl)oxy]acetic acid: A structurally related compound with notable anti-inflammatory activity.
Uniqueness
1,5-Dibenzyl-1H-indazol-3-ol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives. Its dibenzyl substitution at positions 1 and 5 of the indazole ring can influence its interaction with molecular targets and its overall pharmacological profile .
Propriétés
Formule moléculaire |
C21H18N2O |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1,5-dibenzyl-2H-indazol-3-one |
InChI |
InChI=1S/C21H18N2O/c24-21-19-14-18(13-16-7-3-1-4-8-16)11-12-20(19)23(22-21)15-17-9-5-2-6-10-17/h1-12,14H,13,15H2,(H,22,24) |
Clé InChI |
ITZRTCZAHXIQDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC3=C(C=C2)N(NC3=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


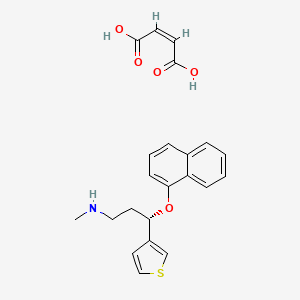
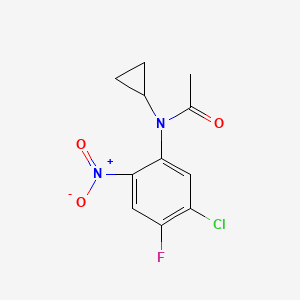
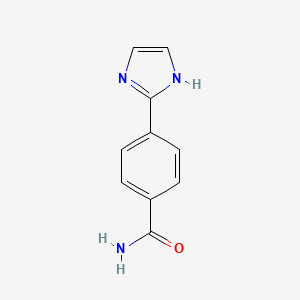
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-(cyclopenta-2,3-dihydroxy-4-(2-hydroxyethyloxy)-1-yl-amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13841588.png)

![disodium;(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxylatomethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoate](/img/structure/B13841595.png)
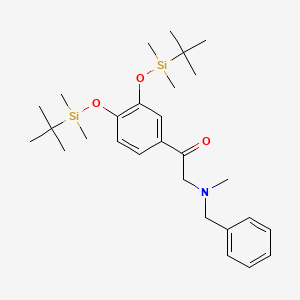
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid](/img/structure/B13841606.png)
![N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2'-Benzoate](/img/structure/B13841621.png)
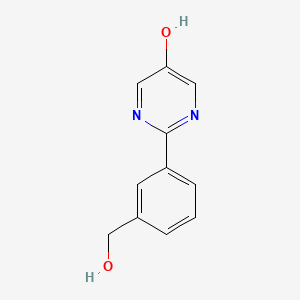

![Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13841652.png)

